

# Application Notes: BI-D1870 in High-Throughput Screening

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## Compound of Interest

Compound Name: LY164929

Cat. No.: B15617999

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## Introduction

BI-D1870 is a potent, cell-permeable, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It specifically targets the N-terminal kinase domain of RSK isoforms, playing a crucial role in modulating the Ras-MAPK signaling pathway. Due to its high selectivity and potency, BI-D1870 serves as an essential chemical probe for elucidating the physiological functions of RSK and as a reference compound in high-throughput screening (HTS) campaigns for the discovery of novel kinase inhibitors. These notes provide detailed protocols and data for the application of BI-D1870 in common HTS-related assays.

## Mechanism of Action

BI-D1870 inhibits all four human RSK isoforms (RSK1, RSK2, RSK3, and RSK4) with high potency.[4] RSK kinases are located downstream of the ERK/MAPK pathway and are involved in the regulation of diverse cellular processes, including cell proliferation, survival, and motility.[5][6] Upon activation by growth factors or mitogens, ERK1/2 phosphorylates and activates RSK.[3] Activated RSK then phosphorylates a multitude of cytoplasmic and nuclear substrates, such as Glycogen Synthase Kinase-3 $\beta$  (GSK3 $\beta$ ), LKB1, and the ribosomal protein S6 (rpS6).[1][5][7] BI-D1870 exerts its effect by preventing this downstream phosphorylation cascade.[7]

## Data Presentation

## Table 1: In Vitro Potency of BI-D1870 against RSK Isoforms

This table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of BI-D1870 against the four human RSK isoforms. The assays were conducted using purified recombinant kinases. The potency of BI-D1870 is shown to be dependent on the concentration of ATP, which is characteristic of an ATP-competitive inhibitor.[\[1\]](#)[\[2\]](#)

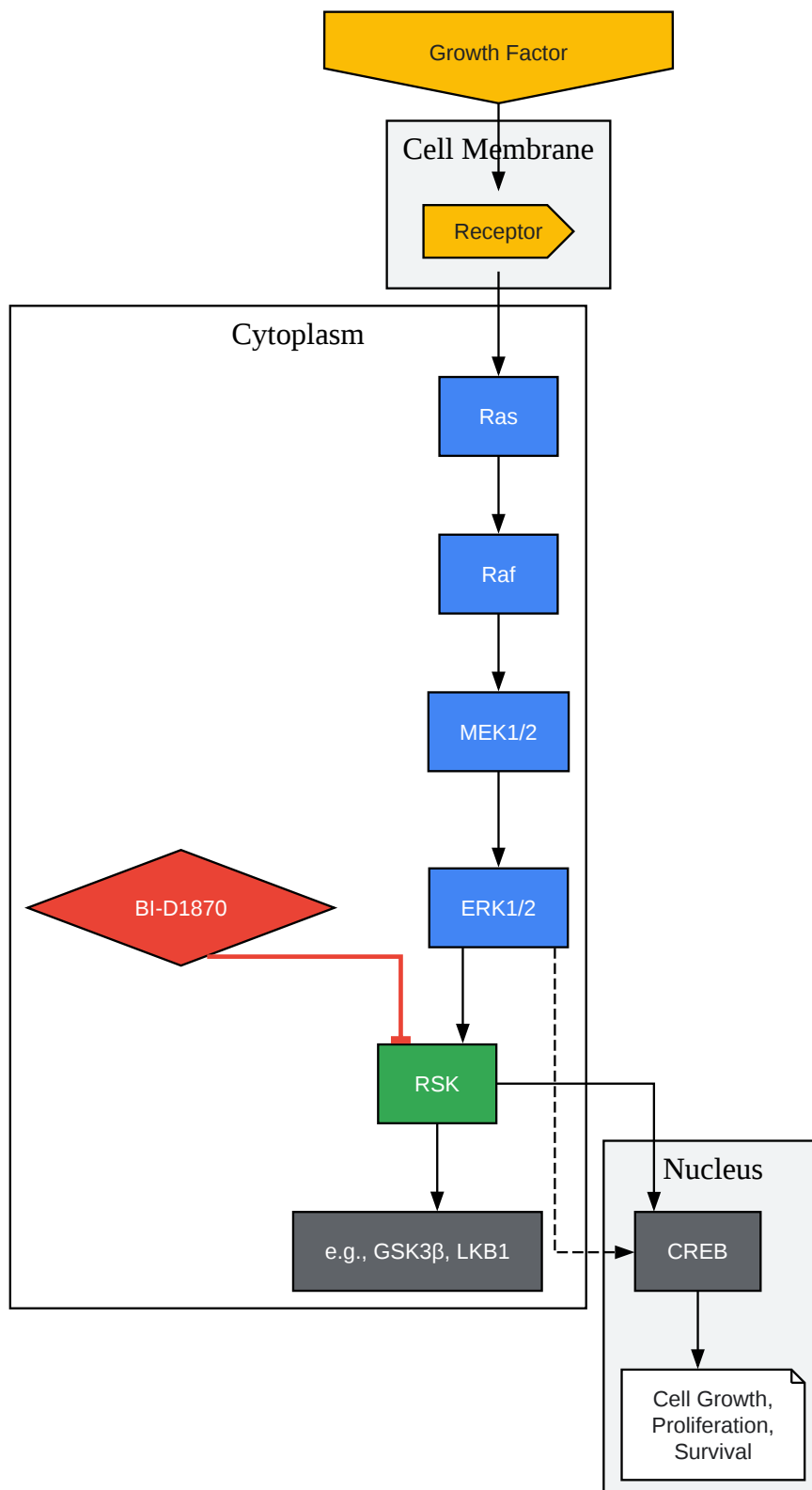
| Kinase Target | IC <sub>50</sub> (nM) at 100 $\mu$ M ATP | IC <sub>50</sub> (nM) at 10 $\mu$ M ATP | Reference(s)                                                |
|---------------|------------------------------------------|-----------------------------------------|-------------------------------------------------------------|
| RSK1          | 10 - 31                                  | 5                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a> |
| RSK2          | 20 - 24                                  | 10                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a> |
| RSK3          | 18                                       | Not Reported                            | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| RSK4          | 15                                       | Not Reported                            | <a href="#">[1]</a> <a href="#">[4]</a>                     |

## Table 2: Kinase Selectivity Profile of BI-D1870

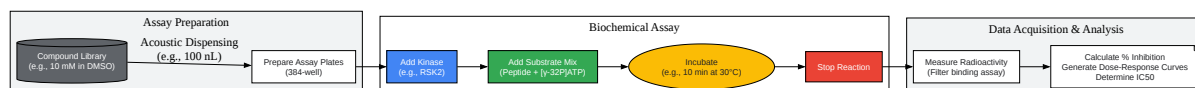
BI-D1870 exhibits significant selectivity for the RSK family over other kinases, including those from the same AGC kinase family. This selectivity is crucial for its use as a specific chemical probe.

| Kinase Target | IC <sub>50</sub> (nM) | Fold Selectivity vs. RSK (approx.) | Reference(s)                            |
|---------------|-----------------------|------------------------------------|-----------------------------------------|
| PLK1          | 100                   | 5-10x                              | <a href="#">[1]</a>                     |
| Aurora B      | >1000                 | >50x                               | <a href="#">[1]</a> <a href="#">[4]</a> |
| DYRK1a        | >1000                 | >50x                               | <a href="#">[1]</a>                     |
| CDK2-A        | >1000                 | >50x                               | <a href="#">[1]</a>                     |
| Lck           | >1000                 | >50x                               | <a href="#">[1]</a>                     |
| CK1           | >1000                 | >50x                               | <a href="#">[1]</a> <a href="#">[4]</a> |
| GSK3 $\beta$  | >1000                 | >50x                               | <a href="#">[1]</a> <a href="#">[4]</a> |

## Mandatory Visualizations



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**Figure 1.** Simplified ERK/RSK Signaling Pathway and BI-D1870 Inhibition.

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**Figure 2.** High-Throughput Screening Workflow for Kinase Inhibitors.

## Experimental Protocols

### Protocol 1: In Vitro Radiometric Kinase Assay for RSK Inhibition

This protocol describes a radiometric assay to measure the inhibitory activity of compounds like BI-D1870 against a purified RSK enzyme in a high-throughput format.<sup>[4][9][10]</sup>

#### Materials:

- Purified recombinant His<sub>6</sub>-RSK1 or His<sub>6</sub>-RSK2 enzyme.
- Substrate Peptide: A specific peptide for RSK, e.g., KEAKEKRQEIQIAKRRRLSSLRASTSKSGGSQK.<sup>[9]</sup>
- Assay Buffer (Buffer A): e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol.
- [γ-<sup>32</sup>P]ATP (specific activity ~500 cpm/pmol).
- 10 mM Magnesium Acetate.
- 100 μM unlabeled ATP.
- BI-D1870 or test compounds dissolved in 100% DMSO.

- P81 phosphocellulose paper.
- 75 mM phosphoric acid.
- Scintillation counter.

#### Procedure:

- **Compound Plating:** Prepare serial dilutions of BI-D1870 in a 384-well plate. For HTS, compounds are typically plated at a final assay concentration of 1-10  $\mu\text{M}$ .
- **Enzyme Preparation:** Dilute the purified RSK enzyme in Assay Buffer to the desired working concentration (e.g., 1-2 units/mL).
- **Reaction Setup:**
  - To each well of the assay plate, add 10  $\mu\text{L}$  of the diluted enzyme.
  - Add 1  $\mu\text{L}$  of the compound solution (or DMSO for controls).
  - Pre-incubate for 10 minutes at room temperature.
- **Initiate Reaction:** Start the kinase reaction by adding 10  $\mu\text{L}$  of a substrate master mix containing Assay Buffer, 30  $\mu\text{M}$  substrate peptide, 10 mM magnesium acetate, and 100  $\mu\text{M}$  [ $\gamma$ - $^{32}\text{P}$ ]ATP.[9]
- **Incubation:** Incubate the plate at 30°C for 10-20 minutes. Ensure the reaction is within the linear range.
- **Stop Reaction:** Terminate the reaction by spotting 15  $\mu\text{L}$  of the reaction mixture onto P81 phosphocellulose paper.
- **Washing:** Immerse and wash the P81 papers three times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- **Detection:** Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

- Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine IC<sub>50</sub> values by fitting the data to a four-parameter logistic curve.

## Protocol 2: Cell-Based Western Blot Assay for RSK Pathway Inhibition

This protocol is used to confirm the in-cell activity of BI-D1870 by monitoring the phosphorylation status of a downstream RSK substrate.[\[1\]](#)[\[7\]](#)

### Materials:

- HEK-293 or Rat-2 cells.[\[2\]](#)
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
- Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) for stimulation.[\[7\]](#)
- BI-D1870.
- Lysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM EGTA, 1% (v/v) Triton X-100, 1 mM sodium orthovanadate, 50 mM sodium fluoride, 5 mM sodium pyrophosphate, 0.27 M sucrose, and protease inhibitors.
- Primary antibodies: anti-phospho-GSK3 $\alpha/\beta$  (Ser21/9), anti-total-GSK3, anti-phospho-rpS6, anti-total-rpS6.
- HRP-conjugated secondary antibody.
- Enhanced Chemiluminescence (ECL) detection reagents.

### Procedure:

- Cell Culture: Plate HEK-293 cells in 6-well plates and grow to 80-90% confluency.
- Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 16 hours to reduce basal kinase activity.[\[9\]](#)

- Inhibitor Treatment: Pre-treat the cells with various concentrations of BI-D1870 (e.g., 0.1 to 10  $\mu$ M) or DMSO (vehicle control) for 30-60 minutes.[\[7\]](#)[\[9\]](#)
- Cell Stimulation: Stimulate the cells by adding PMA (e.g., 400 ng/mL) or EGF (e.g., 100 ng/mL) for 20 minutes to activate the ERK/RSK pathway.[\[7\]](#)
- Cell Lysis:
  - Aspirate the medium and wash the cells once with ice-cold PBS.
  - Add 100-200  $\mu$ L of ice-cold Lysis Buffer to each well.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet cell debris.[\[9\]](#)
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- Western Blotting:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibody.
  - Detect the signal using an ECL substrate and an imaging system.
- Data Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in the phosphorylation of RSK substrates indicates effective inhibition by BI-D1870.

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